molecular formula C14H10F5NO2 B12085478 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline

Cat. No.: B12085478
M. Wt: 319.23 g/mol
InChI Key: YRSVFCSBKQDDPR-UHFFFAOYSA-N
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Description

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is a fluorinated aromatic compound with the molecular formula C14H10F5NO2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability compared to other fluorinated compounds .

Biological Activity

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H12F6O2C_{16}H_{12}F_6O_2, with a molecular weight of 350.25 g/mol. The presence of multiple fluorine atoms and a methoxy group contributes to its unique chemical behavior, influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC16H12F6O2
Molecular Weight350.25 g/mol
IUPAC NameThis compound
InChI KeySGQBEYAKPOATCZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in therapeutic applications.

Interaction with Biological Targets

Research indicates that fluorinated compounds often exhibit altered binding profiles due to the electronegative nature of fluorine atoms, which can stabilize interactions with target proteins. For instance, studies have shown that similar compounds can effectively inhibit protein aggregation associated with diseases like transthyretin amyloidosis .

Anticancer Activity

Recent studies have explored the anticancer potential of various fluorinated compounds, including derivatives similar to this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

  • Case Study : A study on related compounds showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent anticancer activity .

Anti-Amyloidogenic Properties

The anti-amyloidogenic properties of fluorinated anilines have been investigated due to their potential in treating neurodegenerative diseases. For example, compounds with similar structures have been shown to inhibit the aggregation of transthyretin (TTR), a protein implicated in amyloid diseases.

  • Research Findings : In vitro assays demonstrated that certain analogs could inhibit TTR fibril formation by over 90% at specific concentrations . This suggests that this compound may also possess similar properties.

Summary of Research Findings

A diverse range of studies highlights the promising biological activities associated with this compound and its analogs:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HCT-116 cell lines (IC50 ~1.9 µg/mL)
Anti-Amyloidogenic ActivityInhibition of TTR aggregation by >90% at 20 µM concentration

Properties

Molecular Formula

C14H10F5NO2

Molecular Weight

319.23 g/mol

IUPAC Name

3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline

InChI

InChI=1S/C14H10F5NO2/c1-21-11-3-2-8(20)6-12(11)22-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,20H2,1H3

InChI Key

YRSVFCSBKQDDPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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